Cas no 832741-29-4 (1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one)
1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-BROMO-5-PROPYL-THIOPHEN-2-YL)-ETHANONE
- 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one
- 1-(4-bromo-5-propylthiophen-2-yl)ethanone
- CS-0297237
- EN300-229101
- AKOS000306169
- 1-(4-Bromo-5-propyl-2-thienyl)ethanone
- DTXSID501284200
- 832741-29-4
- STK313388
- BBL039372
-
- MDL: MFCD04967419
- Inchi: 1S/C9H11BrOS/c1-3-4-8-7(10)5-9(12-8)6(2)11/h5H,3-4H2,1-2H3
- InChI Key: RVEBOXGTMJAMGA-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C)=O)SC=1CCC
Computed Properties
- Exact Mass: 245.97140g/mol
- Monoisotopic Mass: 245.97140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 45.3Ų
1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 031548-250mg |
1-(4-Bromo-5-propyl-thiophen-2-yl)-ethanone |
832741-29-4 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 031548-1g |
1-(4-Bromo-5-propyl-thiophen-2-yl)-ethanone |
832741-29-4 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 031548-5g |
1-(4-Bromo-5-propyl-thiophen-2-yl)-ethanone |
832741-29-4 | 5g |
£782.00 | 2022-03-01 | ||
| Enamine | EN300-229101-0.05g |
1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one |
832741-29-4 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
| Enamine | EN300-229101-0.1g |
1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one |
832741-29-4 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
| Enamine | EN300-229101-0.25g |
1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one |
832741-29-4 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
| Enamine | EN300-229101-0.5g |
1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one |
832741-29-4 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-229101-1.0g |
1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one |
832741-29-4 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
| Enamine | EN300-229101-2.5g |
1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one |
832741-29-4 | 95% | 2.5g |
$1428.0 | 2024-06-20 | |
| Enamine | EN300-229101-5.0g |
1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one |
832741-29-4 | 95% | 5.0g |
$2110.0 | 2024-06-20 |
1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one
Recent Advances in the Study of 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one (CAS: 832741-29-4)
1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one (CAS: 832741-29-4) is a thiophene-based compound that has recently gained attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its bromo and propyl substituents on the thiophene ring, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurological disorders.
A study published in the Journal of Medicinal Chemistry (2023) investigated the role of 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one as a precursor in the synthesis of small-molecule inhibitors targeting protein kinases. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific kinase isoforms implicated in cancer progression. The study highlighted the compound's versatility in medicinal chemistry, as its structural features allow for facile modifications to optimize binding affinity and selectivity.
In another recent publication in Bioorganic & Medicinal Chemistry Letters (2024), the antimicrobial properties of 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one derivatives were explored. The study revealed that certain analogs of this compound displayed significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that this thiophene derivative could serve as a promising scaffold for the development of new antibiotics to address the growing challenge of antimicrobial resistance.
Furthermore, computational studies have been conducted to elucidate the molecular interactions of 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one with various biological targets. Molecular docking simulations and density functional theory (DFT) calculations have provided insights into the compound's electronic properties and binding modes, which are crucial for rational drug design. These in silico approaches have been complemented by experimental studies, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, to validate the predicted interactions.
The synthetic accessibility of 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one has also been a focus of recent research. A 2023 study in Organic Process Research & Development reported an optimized, scalable synthesis route for this compound, emphasizing green chemistry principles such as reduced solvent use and improved atom economy. This advancement is particularly relevant for industrial applications, where efficient and sustainable production methods are highly desirable.
In conclusion, 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one (CAS: 832741-29-4) represents a valuable chemical entity in contemporary pharmaceutical research. Its diverse applications, ranging from kinase inhibition to antimicrobial activity, coupled with its synthetic tractability, make it a compound of significant interest. Future research directions may include further exploration of its structure-activity relationships, expansion of its therapeutic applications, and development of more efficient synthetic methodologies.
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